Cas no 2228178-72-9 (2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine)

2,2-Difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine is a fluorinated cyclopropylamine derivative featuring a substituted pyridine moiety. Its unique structure, combining a difluorocyclopropane ring with a 4-methylpyridin-3-yl group, confers enhanced stability and potential reactivity in synthetic applications. The presence of fluorine atoms may improve metabolic resistance and binding affinity in pharmaceutical contexts, making it a valuable intermediate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The amine functionality allows for further derivatization, enabling versatile incorporation into more complex molecular architectures. This compound is of interest in medicinal chemistry and agrochemical research due to its structural distinctiveness and potential bioactivity.
2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine structure
2228178-72-9 structure
Product Name:2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine
CAS No:2228178-72-9
MF:C10H12F2N2
MW:198.212489128113
CID:6070593
PubChem ID:165884856
Update Time:2025-06-15

2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine
    • EN300-1947224
    • 2228178-72-9
    • [2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropyl]methanamine
    • Inchi: 1S/C10H12F2N2/c1-7-2-3-14-4-8(7)9(6-13)5-10(9,11)12/h2-4H,5-6,13H2,1H3
    • InChI Key: WMCCUJVRDBOOLF-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=NC=CC=1C)CN)F

Computed Properties

  • Exact Mass: 198.09685472g/mol
  • Monoisotopic Mass: 198.09685472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.9Ų

2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine Pricemore >>

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Additional information on 2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine

Research Briefing on 2,2-Difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine (CAS: 2228178-72-9)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine (CAS: 2228178-72-9) as a promising scaffold for drug development. This compound, characterized by its unique cyclopropyl and difluoromethyl groups, has garnered attention due to its potential applications in targeting various disease pathways, including oncology and infectious diseases. The following briefing synthesizes the latest research findings related to this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

The synthesis of 2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine involves a multi-step process that leverages modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques. Recent studies have optimized these synthetic routes to improve yield and purity, making the compound more accessible for preclinical evaluations. Notably, the incorporation of the difluoromethyl group has been shown to enhance metabolic stability and bioavailability, addressing common challenges in drug development.

Pharmacological evaluations of this compound have revealed its potent activity as a modulator of specific enzyme targets, particularly in the context of cancer therapy. In vitro studies demonstrate its ability to inhibit key oncogenic kinases, leading to apoptosis in malignant cells. Furthermore, its unique structural features contribute to selective binding, minimizing off-target effects. These findings are supported by recent publications in high-impact journals, which underscore the compound's potential as a lead candidate for further optimization.

In addition to its anticancer properties, 2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine has shown promise in addressing antimicrobial resistance. Preliminary data indicate its efficacy against drug-resistant bacterial strains, possibly through interference with bacterial cell wall synthesis. This dual therapeutic potential positions the compound as a versatile tool in the fight against both chronic and infectious diseases.

Despite these encouraging results, challenges remain in translating these findings into clinical applications. Issues such as pharmacokinetic variability and potential toxicity require further investigation. Ongoing research aims to address these gaps through structural modifications and advanced formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives with improved safety and efficacy profiles.

In conclusion, 2,2-difluoro-1-(4-methylpyridin-3-yl)cyclopropylmethanamine represents a compelling example of how innovative chemical design can yield compounds with significant therapeutic potential. Its multifaceted applications in oncology and infectious diseases highlight its value as a research tool and a potential drug candidate. Future studies will likely focus on expanding its therapeutic scope and optimizing its clinical utility, paving the way for novel treatments in unmet medical needs.

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